molecular formula C16H20ClNO3 B2608895 2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1902946-80-8

2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2608895
CAS No.: 1902946-80-8
M. Wt: 309.79
InChI Key: PPSJJEYEQPUWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group and an octahydro-1,4-benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorophenylamine, undergoes acylation with acetic anhydride to form 2-chlorophenylacetamide.

    Cyclization: The 2-chlorophenylacetamide is then subjected to cyclization with 1,4-benzodioxane under acidic or basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch reactors for the acylation and cyclization steps.

    Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-(1,4-benzodioxin-6-yl)acetamide: Lacks the octahydro moiety.

    2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propionamide: Contains a propionamide group instead of an acetamide group.

Uniqueness

2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is unique due to the presence of both the chlorophenyl and octahydro-1,4-benzodioxin moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c17-13-4-2-1-3-11(13)9-16(19)18-12-5-6-14-15(10-12)21-8-7-20-14/h1-4,12,14-15H,5-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSJJEYEQPUWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CC3=CC=CC=C3Cl)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.